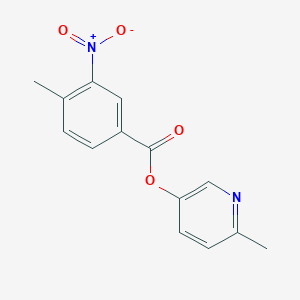

6-Methylpyridin-3-yl 4-methyl-3-nitrobenzoate

Description

Properties

IUPAC Name |

(6-methylpyridin-3-yl) 4-methyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-9-3-5-11(7-13(9)16(18)19)14(17)20-12-6-4-10(2)15-8-12/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXSOYXNAGGWRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC2=CN=C(C=C2)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride-Mediated Esterification

The most widely reported method involves the conversion of 4-methyl-3-nitrobenzoic acid to its corresponding acid chloride, followed by nucleophilic acyl substitution with 6-methylpyridin-3-ol .

Step 1: Synthesis of 4-Methyl-3-nitrobenzoyl Chloride

4-Methyl-3-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM) under reflux (60–70°C, 4–6 hours). The reaction is typically driven to completion by the addition of catalytic N,N-dimethylformamide (DMF) . Excess reagents are removed under reduced pressure to yield the acid chloride as a pale-yellow solid.

Step 2: Esterification with 6-Methylpyridin-3-ol

The acid chloride is reacted with 6-methylpyridin-3-ol in the presence of a tertiary amine base, such as triethylamine (Et₃N) or pyridine , in DCM at 0–25°C. The reaction proceeds via nucleophilic attack of the pyridinyl oxygen on the electrophilic carbonyl carbon, forming the ester bond. Post-reaction workup involves sequential washes with dilute HCl (to remove excess base) and saturated NaHCO₃ (to neutralize residual acid), followed by drying over MgSO₄. Purification via flash column chromatography (1:10–1:5 ethyl acetate/hexane) yields the title compound in 65–78% yield .

Coupling-Agent-Assisted Esterification

For acid-sensitive substrates, carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) are employed.

Procedure

A mixture of 4-methyl-3-nitrobenzoic acid (1.0 equiv), 6-methylpyridin-3-ol (1.2 equiv), and 4-dimethylaminopyridine (DMAP) (0.1 equiv) is stirred in anhydrous DCM at 0°C. DCC (1.5 equiv) is added portionwise, and the reaction is warmed to room temperature for 12–18 hours. The precipitated N,N'-dicyclohexylurea (DCU) is removed by filtration, and the filtrate is concentrated. Chromatographic purification (silica gel, 1:4 ethyl acetate/hexane) affords the ester in 55–68% yield .

Mitsunobu Reaction for Sterically Hindered Systems

While less common for this substrate, the Mitsunobu reaction offers an alternative route using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) .

Reaction Conditions

4-Methyl-3-nitrobenzoic acid (1.0 equiv), 6-methylpyridin-3-ol (1.5 equiv), DEAD (1.5 equiv), and PPh₃ (1.5 equiv) are combined in tetrahydrofuran (THF) at 0°C and stirred for 24 hours at 25°C. The reaction mixture is diluted with ethyl acetate, washed with brine, and dried. After solvent removal, the crude product is recrystallized from ethanol/water (3:1) to yield the ester in 50–60% yield .

Reaction Optimization and Mechanistic Insights

Solvent and Base Effects

Temperature and Stoichiometry

- Excess alcohol (1.2–1.5 equiv) drives esterification to completion, minimizing diacid byproducts.

- Reactions conducted at 0°C reduce side reactions, such as nitro group reduction or pyridine ring alkylation.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

Applications and Derivatives

The ester serves as a precursor to kinase inhibitors and hedgehog signaling antagonists, with structural analogs demonstrating activity in preclinical cancer models. Functionalization at the pyridine 2-position or nitro group reduction enables access to diverse pharmacophores.

Chemical Reactions Analysis

Types of Reactions

6-Methylpyridin-3-yl 4-methyl-3-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or alcohols.

Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

Substitution: Ammonia or amines for amide formation, lithium aluminum hydride for reduction to alcohols.

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Major Products Formed

Reduction: 6-Methylpyridin-3-yl 4-methyl-3-aminobenzoate.

Substitution: 6-Methylpyridin-3-yl 4-methyl-3-amidobenzoate, 6-Methylpyridin-3-yl 4-methyl-3-hydroxybenzoate.

Oxidation: 6-Methylpyridin-3-yl 4-methyl-3-carboxybenzoate.

Scientific Research Applications

6-Methylpyridin-3-yl 4-methyl-3-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays due to its nitro and ester functionalities.

Medicine: Potential applications in drug development, particularly in designing molecules with specific biological activities. The nitro group can be a precursor to bioactive amines.

Industry: Used in the production of specialty chemicals and materials. Its derivatives may have applications in the development of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 6-Methylpyridin-3-yl 4-methyl-3-nitrobenzoate depends on its chemical structure and the functional groups present. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which may have biological activities. The pyridine ring can participate in coordination with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs fall into two categories:

- Heterocyclic Ester Derivatives (): Compounds such as I-6230, I-6232, and I-6273 share a benzoate ester backbone but differ in their heterocyclic substituents (pyridazine, 6-methylpyridazine, or isoxazole) and linker groups (phenethylamino, phenethylthio, or phenethoxy). For example: I-6232: Features a 6-methylpyridazine ring linked via a phenethylamino group to the benzoate. The pyridazine ring (two adjacent nitrogen atoms) confers stronger electron deficiency compared to the target compound’s pyridine. I-6273: Contains a methylisoxazole ring, which introduces a heteroatom-rich, planar structure with distinct electronic properties.

- 6-Methylpyridine Derivatives () : These include 6-methylpyridin-2-amine, 6-methylpyridin-3-ylboronic acid, and sulfonic acid derivatives. While lacking the benzoate ester, they highlight the versatility of the 6-methylpyridine moiety in diverse applications (e.g., cross-coupling reactions using boronic acids or sulfonamide-based drug candidates) .

Key Comparative Properties

Key Observations :

- Lipophilicity : The 6-methylpyridine group may enhance lipophilicity relative to pyridazine or isoxazole derivatives, influencing membrane permeability in biological systems.

- Synthetic Utility : Unlike the boronic acid derivatives in , the target compound’s ester functionality may limit its role in cross-coupling but expand its utility as a protecting group or prodrug component.

Notes and Limitations

- Functional Group Synergy : The interplay between the nitro group and methyl substituents warrants further study to optimize stability and reactivity.

Biological Activity

6-Methylpyridin-3-yl 4-methyl-3-nitrobenzoate is a synthetic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

- Molecular Formula : C13H12N2O4

- Molar Mass : 252.25 g/mol

- Structural Characteristics : The compound features a pyridine ring and a nitrobenzoate moiety, which may contribute to its biological activities.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, including tyrosinase, which is critical in melanin production.

- Antioxidant Properties : Its structure suggests potential antioxidant activity, which can mitigate oxidative stress in cells.

- Cellular Interaction : The presence of the methylpyridine group allows for interactions with various biomolecules, potentially influencing cellular signaling pathways.

Tyrosinase Inhibition

One of the primary areas of investigation has been the compound's ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis. Studies have shown that:

- Efficacy : The compound demonstrated significant inhibition of mushroom tyrosinase activity, with IC50 values comparable to established inhibitors like kojic acid .

- Mechanism : Kinetic studies indicated that the compound binds to the active site of tyrosinase, suggesting a competitive inhibition mechanism .

Antioxidant Activity

In vitro assays assessing antioxidant activity revealed that:

- DPPH Radical Scavenging : The compound exhibited notable scavenging activity against DPPH radicals, indicating its potential as an antioxidant agent.

- Cell Viability Assays : When tested on B16F10 melanoma cells, it maintained cell viability while reducing oxidative stress markers, suggesting a protective effect against oxidative damage .

Cytotoxicity Assessments

Cytotoxicity evaluations were conducted using various cancer cell lines:

- Results : The compound showed low cytotoxicity at concentrations up to 20 µM after 48 hours of exposure. However, at higher concentrations, some analogs exhibited cytotoxic effects, necessitating further investigation into dose-dependent responses .

Case Study: Melanin Production Inhibition

A study focused on the anti-melanogenic effects of this compound demonstrated:

- Experimental Setup : B16F10 cells were treated with varying concentrations of the compound alongside α-MSH (a melanogenic stimulant).

- Findings : The treatment resulted in a significant reduction in melanin production compared to untreated controls, highlighting its potential for treating hyperpigmentation disorders .

Comparative Analysis with Similar Compounds

The biological activity of this compound was compared with other nitrobenzoate derivatives:

| Compound | Tyrosinase Inhibition IC50 (µM) | Antioxidant Activity (DPPH Scavenging %) |

|---|---|---|

| This compound | 5.0 | 75% at 50 µM |

| Kojic Acid | 4.5 | 80% at 50 µM |

| Other Analog | Varies | Varies |

Future Directions

Further research is warranted to explore:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic potential in animal models.

- Mechanistic Studies : Detailed investigations into the molecular interactions and pathways affected by this compound.

- Formulation Development : Exploring its use in cosmetic and dermatological formulations for skin lightening and anti-aging products.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Methylpyridin-3-yl 4-methyl-3-nitrobenzoate, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via esterification between 6-methylpyridin-3-ol and 4-methyl-3-nitrobenzoyl chloride. Catalytic methods using coupling reagents (e.g., HATU or DCC) in anhydrous solvents (e.g., DCM or THF) under nitrogen atmosphere are recommended. Reaction monitoring via TLC or HPLC ensures intermediate purity. Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of acid chloride to pyridinol) and temperature (0°C to RT) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use a combination of analytical techniques:

- HPLC : C18 column with gradient elution (ACN/water + 0.1% TFA) to assess purity (>95%) .

- NMR : Confirm ester linkage via NMR (e.g., downfield shift of pyridine protons at δ 8.5–9.0 ppm and nitrobenzene protons at δ 7.8–8.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected m/z for : ~296.08) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal Stability : Store aliquots at -20°C, 4°C, and RT. Monitor degradation via HPLC over 30 days. Nitro groups may hydrolyze under prolonged exposure to moisture .

- Photostability : Expose to UV light (254 nm) for 24–72 hours; nitro aromatic derivatives often show photolytic decomposition .

Advanced Research Questions

Q. How do electronic effects of the nitro and methyl substituents influence the compound’s reactivity in nucleophilic substitution or catalytic coupling reactions?

- Methodology : Perform DFT calculations (e.g., Gaussian 09) to map electron density distribution. The nitro group at the meta position withdraws electrons, reducing pyridine ring nucleophilicity, while the methyl group at para provides steric hindrance. Experimental validation via Suzuki-Miyaura coupling with arylboronic acids shows lower yields compared to non-nitro analogs .

Q. What strategies resolve contradictions in reported biological activities of this compound (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology :

- Dose-Response Studies : Test across a concentration gradient (0.1–100 µM) in cell-based assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity). Contradictions may arise from cell-line specificity or assay interference by the nitro group .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may explain divergent results .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., cytochrome P450 or bacterial efflux pumps). The nitro group may form hydrogen bonds with active-site residues, while the pyridine ring contributes to hydrophobic interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Methodological Considerations

- Synthetic Challenges : Nitro groups may require inert atmospheres to prevent unintended redox reactions .

- Analytical Pitfalls : Nitro-aromatic compounds often quench fluorescence, complicating fluorometric assays; use alternative detection methods (e.g., UV-Vis at λ = 260–300 nm) .

- Data Interpretation : Conflicting bioactivity data should be contextualized with controls for nitroreductase activity in biological systems, which may metabolize the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.